(2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone is a compound that features a unique combination of a chlorinated pyrimidine moiety and a sulfanone group. This compound is of interest in medicinal chemistry and materials science due to its potential biological activities and applications in drug development. The compound's structure incorporates a pyrimidine ring, which is known for its role in various biological systems, particularly in nucleic acid metabolism.
The compound can be synthesized through various organic chemistry techniques, often involving reactions that introduce functional groups to the pyrimidine scaffold. The synthesis of such compounds typically requires access to specialized reagents and conditions, which can be found in chemical databases and literature such as CAS SciFinder, which provides comprehensive resources for synthetic planning and retrosynthesis analysis .
(2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone can be classified as:
The synthesis of (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone generally involves multi-step synthetic routes. Common methods include:
The specific conditions for these reactions, including temperature, pressure, solvents, and catalysts, are critical for optimizing yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed to monitor reaction progress and product formation.
The molecular structure of (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone consists of:
The molecular formula can be represented as . The structural representation can be visualized using computational chemistry software or molecular modeling tools to understand spatial arrangements and potential interactions.
The compound can participate in various chemical reactions:
Each reaction pathway must be carefully optimized for conditions such as pH, temperature, and solvent choice to ensure desired outcomes while minimizing side reactions.
The mechanism of action for (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone is primarily related to its interactions at the molecular level:
Experimental studies would typically involve kinetic assays to quantify inhibition effects and binding studies using techniques like surface plasmon resonance or isothermal titration calorimetry.
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) would be necessary for comprehensive characterization but are not available from the current sources.
(2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone has potential applications in:
Sulfoximines represent a critically underexploited functional group in medicinal chemistry, experiencing a resurgence of interest due to their unique physicochemical properties and metabolic stability. Characterized by a tetracoordinate sulfur atom with double-bonded imino (=N-) and sulfinyl (=O) groups alongside two carbon-based substituents, sulfoximines confer remarkable structural diversity and stereochemical complexity. The chiral sulfur center enables access to enantiopure compounds—a crucial feature for targeting stereoselective biological interactions [1] [4].
Modern drug discovery increasingly leverages sulfoximines to overcome limitations of traditional scaffolds. Their high dipole moment (∼5 D) enhances aqueous solubility and crystal packing efficiency, while the sulfoximine group participates in directional hydrogen-bonding networks through both sulfinyl oxygen and imino nitrogen atoms. These properties facilitate optimized target engagement and improved pharmacokinetic profiles. Notably, sulfoximine-containing compounds demonstrate enhanced metabolic resistance against cytochrome P450 enzymes compared to sulfones or sulfonamides, reducing off-target effects [4]. The 2020 review by Mader and Kattner highlighted over 30 clinical/preclinical sulfoximine derivatives targeting oncology, immunology, and CNS disorders, underscoring their therapeutic versatility [7].
Table 1: Representative Sulfoximine-Containing Therapeutics in Development
Compound | Molecular Target | Therapeutic Area | Key Structural Features | Clinical Status |
---|---|---|---|---|
BAY 1000394 | Kinase inhibitor | Oncology | Chiral sulfoximine, pyrimidine core | Phase I |
IGSF21 modulators | Immune checkpoint | Autoimmunity | Bicyclic sulfoximine | Preclinical |
AZD6738 derivatives | ATR kinase | Cancer | Sulfoximine-heteroaryl hybrid | Phase II |
Pyrimidine stands as one of medicinal chemistry’s most privileged scaffolds, with its electron-deficient π-system enabling diverse non-covalent interactions with biological targets. Historically, pyrimidine-based drugs emerged with 5-fluorouracil (1957), an antimetabolite still used in oncology. The scaffold’s synthetic versatility allows for regioselective functionalization at C-2, C-4, and C-5 positions, facilitating rational drug design [3]. Contemporary research exploits these positions for tailored bioactivity:
Pyrimidine derivatives constitute >20% of FDA-approved small-molecule drugs, spanning antiviral (zidovudine), antihypertensive (minoxidil), and anticancer (erlotinib) agents. Their dominance arises from bioisosterism with endogenous purines/pyrimidines, enabling mimicry of nucleotide cofactors and enzyme substrates [7]. Recent advances focus on halogenated pyrimidines—particularly 2-chloro derivatives—which demonstrate enhanced electrophilicity for covalent inhibition strategies while maintaining metabolic stability.
Table 2: Therapeutic Applications of Halogenated Pyrimidine Derivatives
Pyrimidine Derivative | Therapeutic Class | Biological Mechanism | Clinical Impact |
---|---|---|---|
5-Fluorouracil | Antineoplastic | Thymidylate synthase inhibition | First-line colorectal cancer therapy |
Clofarabine (2-chloro-2’-fluoro) | Antileukemic | DNA polymerase inhibition | FDA-approved for pediatric leukemia (2004) |
Rilpivirine (4-chloro) | Antiretroviral | Non-nucleoside reverse transcriptase inhibition | HIV-1 treatment backbone |
(2-Chloropyrimidin-5-yl)(imino)methyl-lambda⁶-sulfanone (IUPAC: N-(2-chloropyrimidin-5-yl)-S-methylmethanesulfinamide) represents a strategic hybridization of two pharmacophoric powerhouses. This compound integrates:
The molecular architecture (C₆H₈ClN₃OS, MW 205.67 g/mol) positions this compound for targeted covalent inhibition. The C-2 chlorine atom serves as an electrophilic "hotspot" for displacement by nucleophilic residues (e.g., cysteine thiols or serine hydroxyls) in biological targets. Simultaneously, the sulfoximine moiety enables water-solubility enhancement and chiral discrimination—properties validated in kinase inhibitor optimization campaigns [1] [4].
Table 3: Key Structural and Physicochemical Properties of (2-Chloropyrimidin-5-yl)(imino)methyl-lambda⁶-sulfanone
Property | Value/Descriptor | Biological Implication |
---|---|---|
Molecular formula | C₆H₈ClN₃OS | Balanced heteroatom content for membrane permeation |
Chiral center | Sulfur (S-config preferred) | Enables enantioselective target engagement |
Hydrogen-bond acceptors | 5 (N, O, S, 2x ring N) | Enhanced target binding versatility |
Halogen | Ortho-positioned chlorine | Electrophilic site for covalent modification |
Sulfoximine dipole moment | ∼4.9 D | Improved aqueous solubility vs. non-polar analogs |
Synthetic accessibility further elevates its therapeutic potential. The compound is synthesized as a stable crystalline solid (purity >95%) through copper-catalyzed N-arylation of S-methyl sulfoximine with 5-bromo-2-chloropyrimidine, enabling multigram-scale production [1]. This hybrid architecture bridges three emerging medicinal chemistry paradigms: sulfur(VI) diversification, halogenated heterocycle reactivity, and fragment-based drug design—positioning it as a compelling scaffold for probing novel biological space.
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0